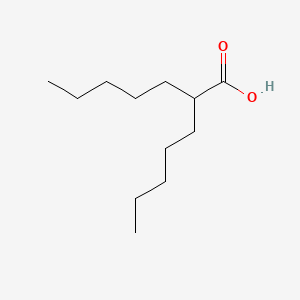

Dipentylacetic acid

Descripción general

Descripción

Dipentylacetic acid is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Engineering and Microstructures : Research involving diphenylalanine, a compound related to dipentylacetic acid, has shown its ability to form unique microstructures with diverse applications. These applications include energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion. The study by Pellach et al. (2016) demonstrated the synthesis of diphenylalanine analogues that self-assemble into distinctive microstructures with varied morphologies and optical properties, indicating potential for various technological applications (Pellach et al., 2016).

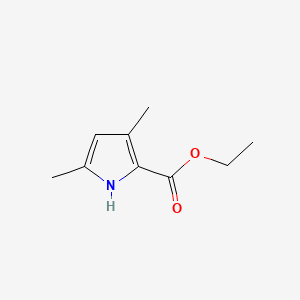

Synthesis and Reactivity in Organic Chemistry : Arylacetic acids, which include compounds similar to this compound, have been used in the synthesis of novel classes of polysubstituted pyrrolones and pyrrolidinediones. The work of Basso et al. (2009) highlighted the serendipitous discovery in the condensation of arylacetic acids and isocyanides, opening new possibilities in synthetic organic chemistry (Basso et al., 2009).

Natural Product Discovery through Microbial Co-cultivation : The study by Wu et al. (2015) explored how co-cultivation of filamentous microbes led to the production of new compounds, including 2-hydroxyphenylacetic acid, a compound structurally related to this compound. This approach showcases the potential of microbial co-cultivation in discovering new bioactive compounds (Wu et al., 2015).

Pd(II)-Catalyzed Enantioselective C-H Olefination : Diphenylacetic acid substrates have been utilized in Pd(II)-catalyzed enantioselective C-H olefination, an important reaction in organic synthesis. Shi et al. (2010) achieved this using chiral amino acid ligands, contributing to the field of asymmetric synthesis (Shi et al., 2010).

Biodegradable Chelating Agents for Diverse Applications : Aminopolycarboxylates like this compound are used as chelating agents in various applications, including industrial and agricultural settings. Pinto et al. (2014) reviewed biodegradable alternatives to these chelating agents, highlighting their environmental importance (Pinto et al., 2014).

Photocatalyzed Reactions in Organic Synthesis : Arylacetic acids, closely related to this compound, have been used in photocatalyzed benzylation of electrophilic olefins. Capaldo et al. (2016) demonstrated the use of arylacetic acids under specific conditions, highlighting their role in synthetic organic chemistry (Capaldo et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is suggested that branched carboxylic acids like 2-pentylheptanoic acid may interact with histone deacetylases . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

It is suggested that the compound may interact with its targets in a manner similar to other branched carboxylic acids . For instance, valproic acid, a known developmental toxicant and a branched carboxylic acid, is known to inhibit histone deacetylases, leading to hyperacetylation of histones and changes in gene expression

Biochemical Pathways

Based on its potential interaction with histone deacetylases, it can be inferred that 2-pentylheptanoic acid may influence gene expression and thus potentially affect a wide range of biochemical pathways .

Pharmacokinetics

A study on branched carboxylic acids suggests that as the branched chain increases, the predicted plasma cmax decreases

Result of Action

If 2-pentylheptanoic acid does indeed interact with histone deacetylases, it could potentially lead to changes in gene expression, which could in turn affect a wide range of cellular processes .

Propiedades

IUPAC Name |

2-pentylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOWOHSFJLXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202574 | |

| Record name | Dipentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-52-6 | |

| Record name | Dipentylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2-pentyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

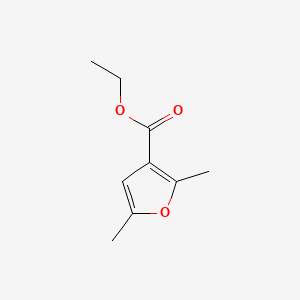

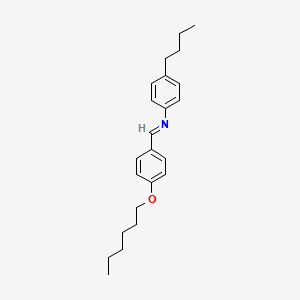

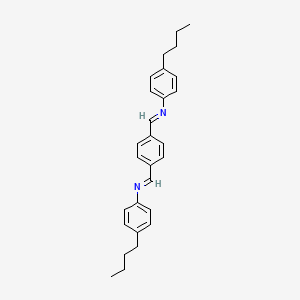

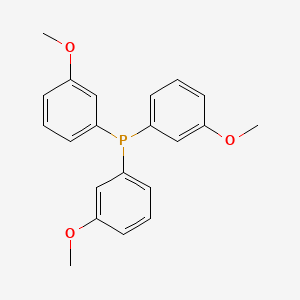

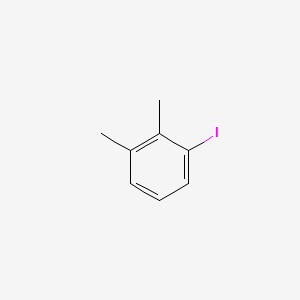

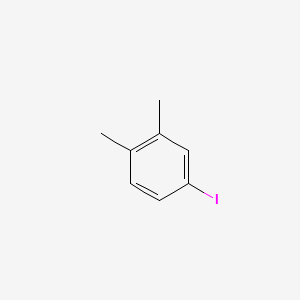

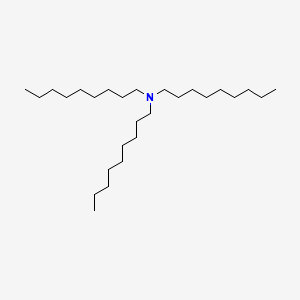

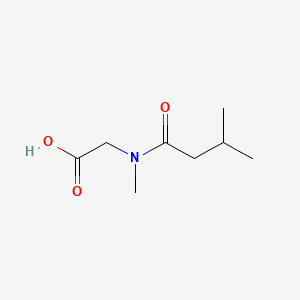

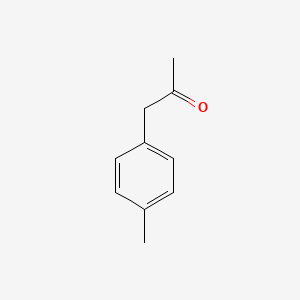

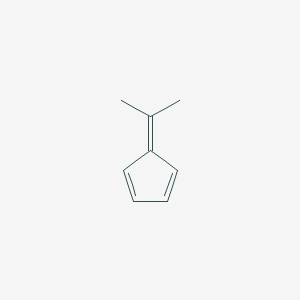

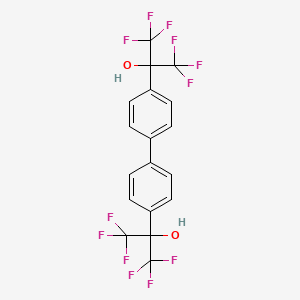

Feasible Synthetic Routes

Q1: Can computational modeling provide insights into the behavior of 2-pentylheptanoic acid?

A2: Yes, molecular dynamics simulations have been employed to investigate the ion dynamics of lithium-neutralized 2-pentylheptanoic acid, serving as a small molecule analogue of a lithium ionomer. [] These simulations, conducted under an external electric field, revealed that the ionic aggregates within the system align with the applied field. [] Furthermore, by analyzing the system's response to an oscillating electric field, researchers identified a dynamic transition associated with rearrangements of these ionic aggregates. [] These findings demonstrate the utility of computational modeling in understanding the dynamic behavior of 2-pentylheptanoic acid and its interactions at the molecular level.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.